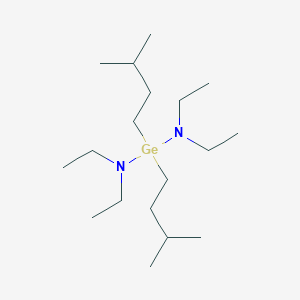
(4,4-Dimethylpentyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Dimethylpentyl)cyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring substituted with a 4,4-dimethylpentyl group, making it a unique and interesting molecule for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylpentyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction is a widely used method where an organozinc carbenoid reacts with an alkene to form a cyclopropane ring . This reaction typically uses diiodomethane and a zinc-copper couple as reagents.
Industrial Production Methods
Industrial production of cyclopropanes, including this compound, often involves large-scale cyclopropanation reactions. These processes utilize efficient catalytic systems and optimized reaction conditions to achieve high yields. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Dimethylpentyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.
Substitution: Substitution reactions can occur at the cyclopropane ring or the 4,4-dimethylpentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using halogens like chlorine (Cl₂) or bromine (Br₂) are common.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropanes and substituted alkanes.
Aplicaciones Científicas De Investigación
(4,4-Dimethylpentyl)cyclopropane has several scientific research applications:
Chemistry: Used as a model compound to study cyclopropane ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4,4-Dimethylpentyl)cyclopropane involves its interaction with various molecular targets. The cyclopropane ring’s high strain energy makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The molecular pathways involved often include the formation of reactive intermediates such as carbenes or radicals .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane
Uniqueness
(4,4-Dimethylpentyl)cyclopropane is unique due to the presence of the 4,4-dimethylpentyl group, which introduces steric hindrance and affects the compound’s reactivity and stability. This substitution makes it an interesting subject for studying the effects of steric strain on cycloalkane chemistry.
Propiedades
Número CAS |
90422-29-0 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
4,4-dimethylpentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-10(2,3)8-4-5-9-6-7-9/h9H,4-8H2,1-3H3 |
Clave InChI |
RZENKIRAWXVBCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
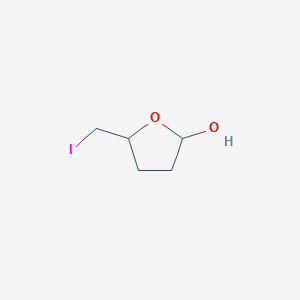
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
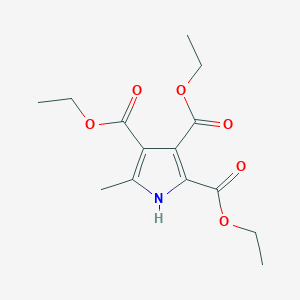
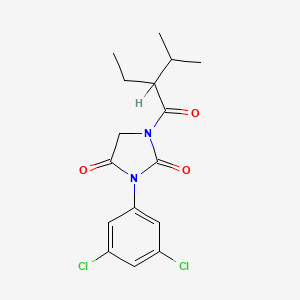
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
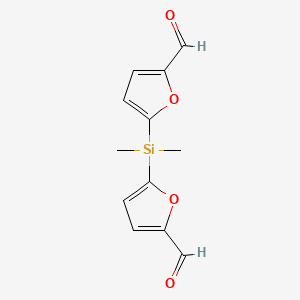
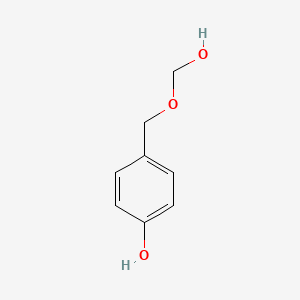

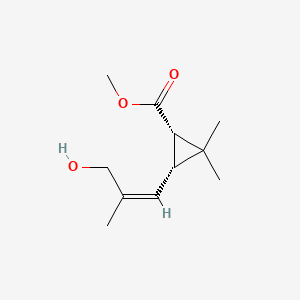
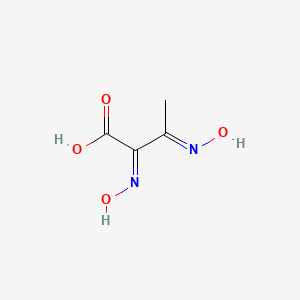
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
